molecular formula C20H28N4O2S B12599641 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

Cat. No.: B12599641
M. Wt: 388.5 g/mol
InChI Key: KNNUPFRNQCZBMD-UHFFFAOYSA-N
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Description

The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a benzimidazole derivative characterized by a sulfanyl (-S-) linkage bridging a benzimidazole core and a dimethylacetamide group. The 2,6-dimethylpiperidinyl moiety attached via a ketone-containing ethyl chain introduces steric and electronic modifications that influence its physicochemical and biological properties. This structure is relevant in medicinal chemistry, particularly for targeting enzymes or receptors where benzimidazole scaffolds are prevalent .

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C20H28N4O2S/c1-14-8-7-9-15(2)24(14)18(25)12-23-17-11-6-5-10-16(17)21-20(23)27-13-19(26)22(3)4/h5-6,10-11,14-15H,7-9,12-13H2,1-4H3

InChI Key

KNNUPFRNQCZBMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactionsThe final step often involves the attachment of the dimethylacetamide group under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the hydrogenation and cyclization steps required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
  • Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
  • Nucleophiles: Halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that compounds similar to 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide demonstrate effectiveness against various bacterial strains and cancer cell lines.

A particular study highlighted the synthesis of related benzimidazole derivatives, which were screened for their ability to inhibit Mycobacterium tuberculosis and showed promising results in vitro and in vivo against this pathogen . Moreover, other derivatives have been evaluated for their anticancer properties, showing cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory action on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in treating cognitive decline .

Case Study 1: Antitubercular Activity

In a study focusing on the antitubercular activity of benzimidazole derivatives, a series of compounds were synthesized and tested against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives exhibited significant activity, leading to further exploration of their mechanism of action against vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .

Case Study 2: Anticancer Screening

Another research effort assessed the anticancer efficacy of similar compounds derived from benzimidazole scaffolds. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that modifications to the benzimidazole structure can significantly enhance their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison :

  • ’s compound uses 2-amino-2-methyl-1-propanol for N,O-bidentate group formation, whereas the target relies on sulfur for coordination .
  • X-ray crystallography (as in ) would confirm the target’s planar benzimidazole and piperidine chair conformation .

Biological Activity

The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O2SC_{20}H_{28}N_{4}O_{2}S with a molecular weight of 372.59 g/mol. The structure incorporates a benzimidazole core, a piperidine moiety, and a sulfanyl-acetamide linkage, which contribute to its biological activities.

PropertyValue
Molecular FormulaC20H28N4O2S
Molecular Weight372.59 g/mol
IUPAC NameThis compound
LogP3.724

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their diverse pharmacological properties. This specific compound is part of a broader category known for activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory : Modulates inflammatory pathways.

The mechanism of action typically involves the interaction with specific enzymes or receptors within biological pathways. For instance, compounds containing benzimidazole structures often act as inhibitors of certain protein kinases or enzymes involved in cell signaling pathways.

Pharmacological Studies

Recent studies have highlighted the biological efficacy of benzimidazole derivatives:

  • Antibacterial Activity : Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin and norfloxacin .
  • Anticancer Potential : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, revealing that benzimidazole derivatives can induce apoptosis in cancer cells .
  • Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity : A compound from the same class was tested on various cancer cell lines, showing IC50 values indicating potent cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with results indicating superior efficacy compared to traditional antibiotics .

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